Diethyl 2-(1-ethoxyethylidene)malonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(1-ethoxyethylidene)malonate can be synthesized through the reaction of diethyl malonate with ethyl orthoformate in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-ethoxyethylidene)malonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form malonic acid derivatives.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Condensation: Commonly uses catalysts like piperidine or pyridine in anhydrous conditions.
Substitution: Often involves reagents like sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Major Products Formed
Scientific Research Applications
Diethyl 2-(1-ethoxyethylidene)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of diethyl 2-(1-ethoxyethylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions . Its molecular structure allows it to participate in condensation, substitution, and hydrolysis reactions, making it a versatile intermediate in organic synthesis . The compound’s reactivity is primarily due to the presence of the ethoxyethylidene group, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1-ethoxyethylidene)malonate.
Ethyl acetoacetate: Another β-keto ester with similar reactivity and applications.
Methyl acetoacetate: A methyl ester analog with comparable chemical properties.
Uniqueness
This compound is unique due to its specific ethoxyethylidene group, which imparts distinct reactivity and stability compared to other malonate derivatives . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
diethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIETHYLMALONATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | diethyl malonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
Record name | Diethyl malonate | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
Record name | Ethyl malonate | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
Record name | Diethyl malonate | |
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Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Diethyl malonate | |
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Melting Point |
-50 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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